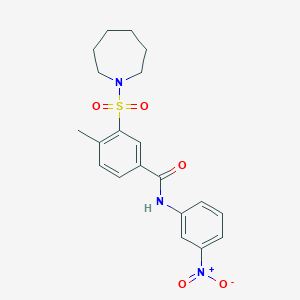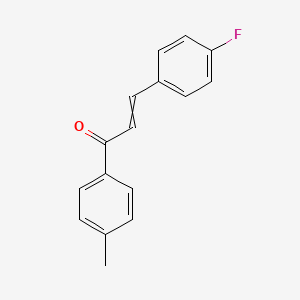
3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide is a chemical compound known for its diverse applications in scientific research. It is primarily recognized for its role as a SIRT2 inhibitor, which has implications in various biological and medical studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide typically involves the reaction of azepane with sulfonyl chloride, followed by coupling with 4-methyl-N-(3-nitrophenyl)benzamide. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common substitution reactions involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Functions as a SIRT2 inhibitor, impacting cellular processes and gene expression.
Medicine: Investigated for its potential in treating neurodegenerative diseases like Alzheimer’s and Huntington’s disease.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The compound exerts its effects primarily by inhibiting the activity of SIRT2, a class III histone deacetylase. This inhibition affects the acetylation status of various proteins, including tubulin and histones, leading to changes in cellular functions and gene expression. The molecular targets and pathways involved include the nicotinamide binding site of SIRT2 and the regulation of sterol biosynthesis .
相似化合物的比较
Similar Compounds
SIRT2 Inhibitor II, AK-1: Another SIRT2 inhibitor with similar biological activities.
Phenoxy acetamide derivatives: These compounds also exhibit inhibitory effects on sirtuins and have applications in medicinal chemistry
Uniqueness
3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide is unique due to its specific structure, which allows for high selectivity and potency as a SIRT2 inhibitor. This makes it particularly valuable in research focused on neurodegenerative diseases and cellular aging .
属性
分子式 |
C20H23N3O5S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C20H23N3O5S/c1-15-9-10-16(20(24)21-17-7-6-8-18(14-17)23(25)26)13-19(15)29(27,28)22-11-4-2-3-5-12-22/h6-10,13-14H,2-5,11-12H2,1H3,(H,21,24) |
InChI 键 |
DNLRQYGEIHWZJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)N3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B15154158.png)
![3-hydroxy-4-(3-hydroxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15154165.png)
methanone](/img/structure/B15154171.png)
![1-{6-[4-(Propan-2-yl)phenyl]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B15154173.png)
![5-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15154179.png)

![5-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154190.png)
![2-amino-N-(4-methoxybenzyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15154196.png)
![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B15154207.png)
![(4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B15154214.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B15154218.png)
![2-(2-Hydroxy-5-iodophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15154235.png)
![butyl 4-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]benzoate](/img/structure/B15154258.png)

